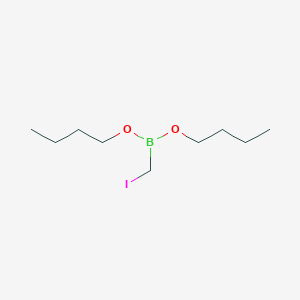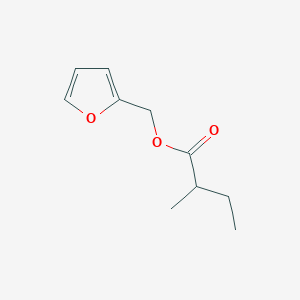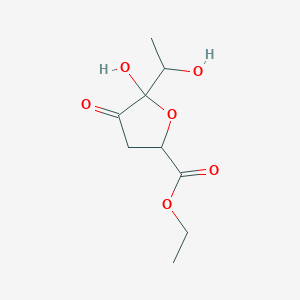
4-(4-Nitrofenil)oxazol
Descripción general
Descripción
4-(4-Nitrophenyl)oxazole is a chemical compound that has been the focus of various scientific studies due to its unique properties and potential applications in different fields of chemistry. This compound is characterized by the presence of an oxazole ring substituted with a nitrophenyl group at the 4-position, which significantly influences its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of 4-(4-Nitrophenyl)oxazole and its derivatives involves several chemical strategies, including cycloaddition reactions, condensation, and the use of enamines. For instance, Almirante et al. (1986) detailed cycloaddition reactions of 4-nitrophenylazide with enamines, leading to the formation of cycloadducts with significant structural complexity (Almirante et al., 1986). Similarly, Abdallah et al. (2007) explored the synthesis and reactivity of 4-Nitrophenyl-1-piperidinostyrene, yielding various derivatives through reactions with aromatic diazonium salt (Abdallah et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-(4-Nitrophenyl)oxazole derivatives has been examined through X-ray crystallography and computational methods, providing insight into their geometric and electronic configurations. For example, Hu et al. (2007) synthesized a related compound and analyzed its structure, revealing the orientations of different substituent rings relative to the triazole ring (Hu et al., 2007).
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Agentes Terapéuticos
4-(4-Nitrofenil)oxazol: sirve como un núcleo heterocíclico significativo en la química medicinal debido a su capacidad para unirse con un amplio espectro de receptores y enzimas a través de interacciones no covalentes . Su diversidad estructural y química permite la síntesis de varios agentes terapéuticos, jugando un papel vital en el descubrimiento de fármacos.
Aplicaciones Antibacterianas
Se han sintetizado y examinado derivados del oxazol para su potencial antibacteriano contra una gama de patógenos como Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli y hongos como Candida albicans, Aspergillus niger y Aspergillus clavatus . This compound podría ser un precursor en el desarrollo de nuevos agentes antibacterianos.
Agentes Antifúngicos y Antiinflamatorios
El anillo del oxazol es conocido por sus propiedades antifúngicas y antiinflamatorias. Las investigaciones han demostrado que los derivados del oxazol pueden ser efectivos en el tratamiento de infecciones fúngicas y en la reducción de la inflamación, lo que los convierte en valiosos en el desarrollo de medicamentos antifúngicos y antiinflamatorios .
Investigación Anticancerígena
Los compuestos del oxazol, incluido el This compound, se exploran por sus actividades anticancerígenas. Se utilizan para crear compuestos que pueden interactuar con las células cancerosas y potencialmente inhibir su crecimiento o inducir apoptosis .
Investigación Antiviral y Antituberculosa
El núcleo del oxazol también está siendo investigado por sus efectos antivirales y antituberculosos. Los derivados del oxazol han mostrado promesa en el tratamiento de infecciones virales y tuberculosis, lo cual es crucial dada la creciente resistencia a los medicamentos existentes .
Aplicaciones Antiparasitarias y Antidiabéticas
La investigación sobre los derivados del oxazol ha incluido su uso como agentes antiparasitarios y antidiabéticos. Estos compuestos tienen el potencial de tratar infecciones parasitarias y controlar la diabetes, contribuyendo al espectro más amplio de aplicaciones terapéuticas .
Ciencia de Materiales: Síntesis Química y Cromatografía
En la ciencia de materiales, This compound se puede utilizar en la síntesis química y la cromatografía debido a su estabilidad y naturaleza reactiva. Los científicos aprovechan sus propiedades en varias áreas de investigación, incluida la ciencia de la vida y la química analítica .
Química Farmacéutica: Compuestos Biológicamente Activos
Como una clase importante de compuestos biológicamente activos, los derivados del oxazol se consideran la estructura principal de muchos agentes farmacéuticos. Son centrales para la síntesis de moléculas con actividad biológica significativa, impactando el campo de la química farmacéutica .
Safety and Hazards
4-(4-Nitrophenyl)oxazole is associated with certain safety hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
The future research directions for 4-(4-Nitrophenyl)oxazole and similar compounds are vast. Given their wide spectrum of biological activities, these compounds are likely to continue being a focus of research in medicinal chemistry . Additionally, the catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials , indicating potential future directions in the field of nanotechnology.
Propiedades
IUPAC Name |
4-(4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSISQMFQWBGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561723 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13382-61-1 | |
| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














